![molecular formula C11H8N2 B14258550 9H-Pyrido[4,3-b]indole CAS No. 223713-94-8](/img/structure/B14258550.png)
9H-Pyrido[4,3-b]indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido[4,3-b]indole, also known as norharmane or β-carboline, is a tricyclic heterocyclic compound composed of an indole ring system fused to a pyridine ring. It is a naturally occurring alkaloid found in various plants and marine organisms. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Synthetic Routes and Reaction Conditions:
Four-Component Synthesis: One method involves the use of indole-3-carboxaldehydes, aromatic aldehyde, and ammonium iodide as raw materials under transition-metal-free conditions.
Simple Synthesis Method: Another method involves the reaction of 1-(2-furyl)-3-(4-methoxyphenyl)-2-propylene-1-ketone with adjacent aminophenyl acetonitrile in the presence of tosic acid as a catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as tetrahydro-9H-pyrido[4,3-b]indole.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
9H-Pyrido[4,3-b]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and alkaloids.
Biology: Studied for its role in inhibiting enzymes like monoamine oxidase and indoleamine 2,3-dioxygenase.
Industry: Used as a matrix for the analysis of cyclodextrins and sulfated oligosaccharides.
Mécanisme D'action
The mechanism of action of 9H-Pyrido[4,3-b]indole involves its interaction with various molecular targets:
Monoamine Oxidase Inhibition: It acts as an inhibitor of monoamine oxidase, which may benefit conditions like Parkinson’s disease by preventing the breakdown of neurotransmitters.
Indoleamine 2,3-Dioxygenase Inhibition: It inhibits indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, which has implications in immune regulation and cancer therapy.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole:
β-Carboline: A general term for compounds containing the β-carboline structure, including 9H-Pyrido[4,3-b]indole.
Uniqueness: this compound is unique due to its specific biological activities, particularly its inhibitory effects on monoamine oxidase and indoleamine 2,3-dio
Propriétés
Numéro CAS |
223713-94-8 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
9H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C11H8N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-2,4-7H,3H2 |
Clé InChI |
YCUGJPCEGXIQHV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2C1=C3C=NC=CC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


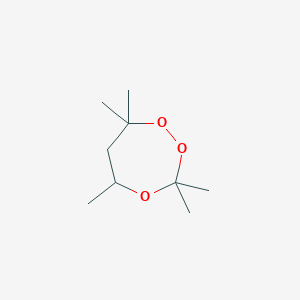
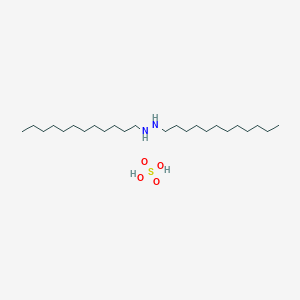
![5-(Bromomethyl)-3,3-diphenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14258490.png)
![N-(3-bromophenyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14258495.png)
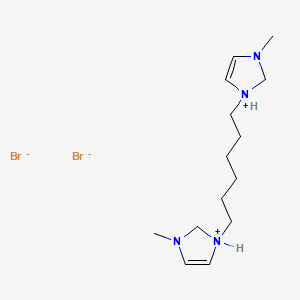
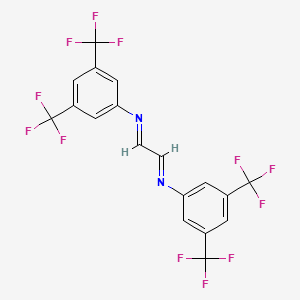

![2-Oxa-6-azaspiro[3.4]octane-6-carboxylic acid, 8-[(2,2,2-trifluoroacetyl)amino]-, phenylmethyl ester](/img/structure/B14258522.png)
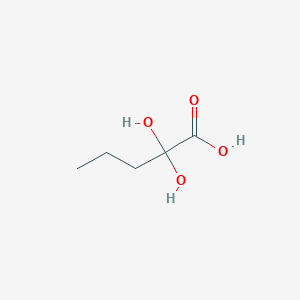
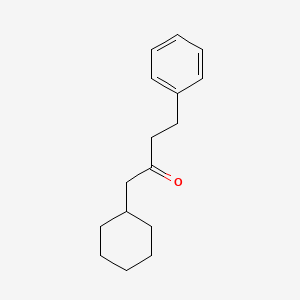
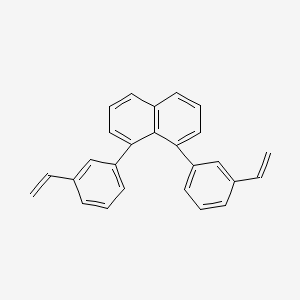
![N~1~,N~3~,N~5~-Tris[2-(1H-imidazol-5-yl)ethyl]benzene-1,3,5-tricarboxamide](/img/structure/B14258545.png)

![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-6-methylnicotinamide](/img/structure/B14258552.png)
